Superior P-Selectin Blocking Activity Relative to Heparin
Pentosan polysulfate sodium (PPS) demonstrates greater P-selectin blocking activity than heparin in vitro [1]. A Phase I clinical study subsequently demonstrated that a single oral dose of PPS increased microvascular blood flow in patients with sickle cell disease (SCD), an effect attributed to this P-selectin antagonism [1]. This provides a mechanistic and functional differentiation from heparin for indications involving microvascular occlusion and endothelial activation.
| Evidence Dimension | P-selectin blocking activity |
|---|---|
| Target Compound Data | Greater P-selectin blocking activity than heparin (qualitative in vitro finding); single oral dose increased microvascular blood flow in SCD patients (Phase I clinical study) |
| Comparator Or Baseline | Heparin (lower P-selectin blocking activity) |
| Quantified Difference | Not numerically quantified; described as 'greater' activity. Functionally, oral PPS improved blood flow while oral heparin does not have this established effect. |
| Conditions | In vitro P-selectin binding assay; Phase I clinical study in sickle cell disease patients (oral administration) |
Why This Matters
This distinction is critical for research programs targeting P-selectin-mediated pathologies, where heparin's weaker activity would necessitate higher, potentially unsafe anticoagulant doses.
- [1] Kutlar A, et al. A potent oral P-selectin blocking agent improves microcirculatory blood flow and a marker of endothelial cell injury in patients with sickle cell disease. Am J Hematol. 2012;87(5):536-9. View Source
